4-(1H-pyrazol-4-yl)butan-1-amine
Overview
Description
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)butan-1-amine typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Amination: The pyrazole ring is then subjected to amination to introduce the amine group at the 1-position. This can be achieved using reagents such as ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-pyrazol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas, tin chloride, or iron powder.
Substitution: Electrophilic reagents like bromine or nitric acid are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-(1H-pyrazol-4-yl)butan-1-one.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of halogenated or nitrated pyrazoles.
Scientific Research Applications
4-(1H-pyrazol-4-yl)butan-1-amine has found applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a butan-1-amine group.
4-(1H-pyrazol-4-yl)benzoic acid: Contains a carboxylic acid group instead of an amine group.
1,4-Di(1H-pyrazol-4-yl)benzene: Features two pyrazole rings attached to a benzene ring.
Uniqueness: 4-(1H-pyrazol-4-yl)butan-1-amine is unique due to its specific combination of the pyrazole ring and the butan-1-amine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-4-2-1-3-7-5-9-10-6-7/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWBFGDJZLMFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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